molecular formula C22H21BrF3NO4 B7739354 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7739354
M. Wt: 500.3 g/mol
InChI Key: HDTYQMOLGCEFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves several steps. The synthetic route typically starts with the preparation of the chromenone core, followed by the introduction of the bromophenoxy group and the butyl(methyl)amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar compounds to 3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one include other chromenone derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-bromophenoxy)-8-[[butyl(methyl)amino]methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrF3NO4/c1-3-4-11-27(2)12-14-16(28)10-9-13-18(29)20(21(22(24,25)26)31-19(13)14)30-17-8-6-5-7-15(17)23/h5-10,28H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYQMOLGCEFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Br)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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